Enantiomer-Specific Pharmacology: (1S,2R)-CAMP vs. (1R,2S)-CAMP at GABAC Receptors
The (1S,2R) configuration, which corresponds to (+)-CAMP after Boc deprotection, acts as a potent and full agonist at GABAC receptors. In a direct head-to-head comparison at recombinant ρ1 and ρ2 receptors, (+)-CAMP exhibited a KD of 40 µM on ρ1 and 17 µM on ρ2 with an Imax of ~100%. Conversely, its enantiomer, (-)-CAMP, functions as a very weak antagonist with an IC50 of ~900 µM on ρ1 and ~400 µM on ρ2 [1].
| Evidence Dimension | Receptor Affinity and Efficacy |
|---|---|
| Target Compound Data | KD ~40 µM (ρ1), ~17 µM (ρ2); Imax ~100% |
| Comparator Or Baseline | (-)-CAMP: IC50 ~900 µM (ρ1), ~400 µM (ρ2); weak antagonist |
| Quantified Difference | Functional switch from full agonism to antagonism; >22-fold difference in apparent affinity |
| Conditions | Human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus laevis oocytes, two-electrode voltage clamp |
Why This Matters
Procurement of the incorrect enantiomer will lead to a qualitatively opposite biological effect, from full receptor activation to antagonism, completely invalidating any structure-activity relationship (SAR) study.
- [1] Duke RK, et al. (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. J Neurochem. 2000 Dec;75(6):2602-10. View Source
